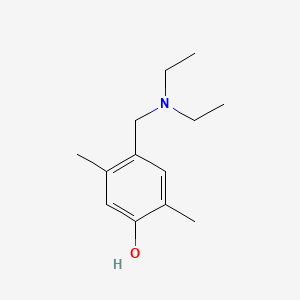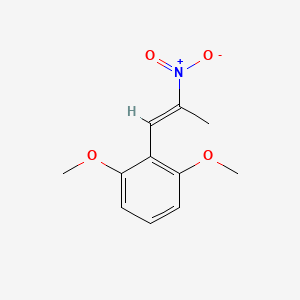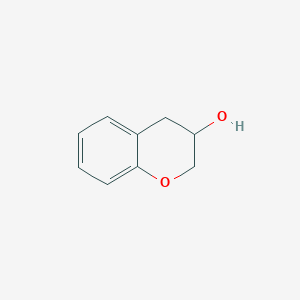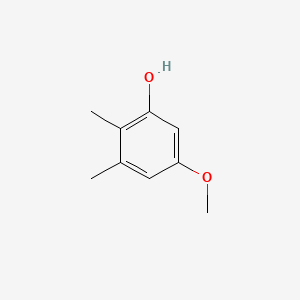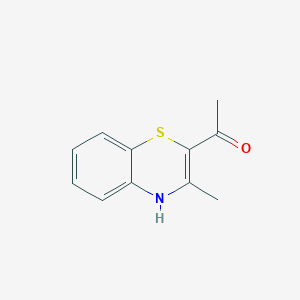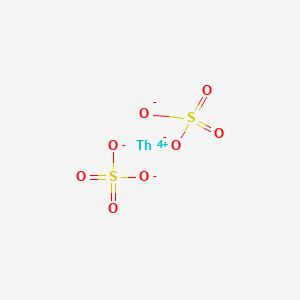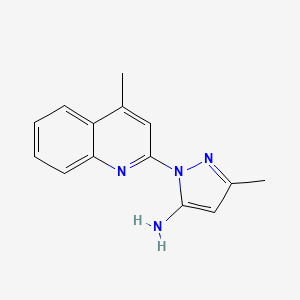
3-メチル-1-(4-メチルキノリン-2-イル)-1H-ピラゾール-5-アミン
説明
3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C14H14N4 and its molecular weight is 238.29 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 12.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌剤
“3-メチル-1-(4-メチルキノリン-2-イル)-1H-ピラゾール-5-アミン”などのキノリン系複素環誘導体は、グラム陽性菌とグラム陰性菌の両方に抗菌活性を示すことが合成および評価されています . これらの化合物は、中等度から良好な抗菌活性を示しており、新規抗生物質の開発にとって重要です。 キノリン骨格に他の複素環部分を挿入することで、これらの合成化合物の生物活性を高めることができます。
抗菌剤
キノリン部分は、その抗菌性で知られています。 最近の研究では、抗菌効果を含む幅広い薬理作用を示すキノリン系複素環誘導体の合成に焦点を当てています . これらの活性は、薬剤耐性菌株との闘いにおいて不可欠です。
抗真菌剤
キノリン誘導体は、抗菌特性に加えて、抗真菌活性も有することが報告されています . これにより、臨床および農業の両方で大きな懸念事項である真菌感染症の治療法の研究開発において、これらの誘導体が貴重な存在となっています。
抗炎症剤
キノリン構造を含む複素環化合物は、抗炎症特性を持つことが明らかになっています . この応用は、慢性炎症性疾患の新しい治療法の開発において特に重要です。
抗がん剤
キノリン誘導体は、抗がん剤としての可能性を探求されています . さまざまな生物学的経路を妨げる能力により、がん治療研究における有望な候補となっています。
抗マラリア剤
歴史的に、キノリン誘導体は、マラリアの治療において重要な役割を果たしてきました。 “3-メチル-1-(4-メチルキノリン-2-イル)-1H-ピラゾール-5-アミン”などの化合物は、特に薬剤耐性菌の出現に直面して、新しい抗マラリア薬の探索において引き続き注目されています .
作用機序
Target of Action
The compound 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine is a derivative of quinoline . Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antimalarial, anticancer, antihypertensive, and anti-inflammatory effects . .
Mode of Action
Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
Given the known activities of quinoline derivatives, it is likely that this compound affects pathways related to dna synthesis and cell division .
Result of Action
Given the known activities of quinoline derivatives, it is likely that this compound has antimicrobial, antimalarial, anticancer, antihypertensive, and anti-inflammatory effects .
特性
IUPAC Name |
5-methyl-2-(4-methylquinolin-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-7-14(18-13(15)8-10(2)17-18)16-12-6-4-3-5-11(9)12/h3-8H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXLQLYHWDBUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3C(=CC(=N3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352280 | |
| Record name | F0307-0132 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830918 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
307342-03-6 | |
| Record name | F0307-0132 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


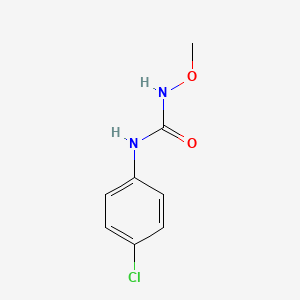

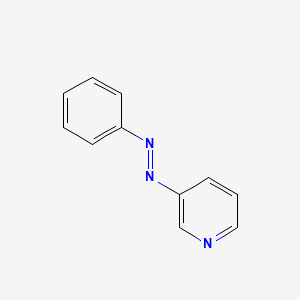




![7-Methylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B1617378.png)
